3-(Thiophen-2-yl)-5-(trifluoromethyl)isoxazole
Overview
Description
3-(Thiophen-2-yl)-5-(trifluoromethyl)isoxazole is a heterocyclic compound that features a thiophene ring and an isoxazole ring, with a trifluoromethyl group attached to the isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Thiophen-2-yl)-5-(trifluoromethyl)isoxazole typically involves the reaction of thiophene derivatives with trifluoromethyl-substituted isoxazole precursors. One common method involves the use of trifluoromethyl ketones and thiophene-2-carboxylic acid derivatives under acidic or basic conditions to form the desired compound. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM), and catalysts such as triethylamine or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Thiophen-2-yl)-5-(trifluoromethyl)isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents in solvents like water or acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride in solvents such as ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
3-(Thiophen-2-yl)-5-(trifluoromethyl)isoxazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(Thiophen-2-yl)-5-(trifluoromethyl)isoxazole involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach its targets .
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds such as 2-(Thiophen-2-yl)pyridine and 2-(Benzo[b]thiophen-2-yl)pyridine share structural similarities with 3-(Thiophen-2-yl)-5-(trifluoromethyl)isoxazole.
Isoxazole derivatives: Compounds like 3-(Phenyl)-5-(trifluoromethyl)isoxazole and 3-(Pyridin-2-yl)-5-(trifluoromethyl)isoxazole also exhibit similar structural features.
Uniqueness
This compound is unique due to the presence of both a thiophene ring and a trifluoromethyl-substituted isoxazole ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
3-thiophen-2-yl-5-(trifluoromethyl)-1,2-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NOS/c9-8(10,11)7-4-5(12-13-7)6-2-1-3-14-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUQUPXBKYCKHTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NOC(=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40352954 | |
Record name | 3-(Thiophen-2-yl)-5-(trifluoromethyl)-1,2-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40352954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175203-89-1 | |
Record name | 3-(2-Thienyl)-5-(trifluoromethyl)isoxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175203-89-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Thiophen-2-yl)-5-(trifluoromethyl)-1,2-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40352954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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